Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-7-12(4)5-13(6-12,8-14)9-15/h9H,5-8H2,1-4H3 |
InChI Key |
KIYAEAVAHBOPHV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a general and scalable approach to 3-azabicyclo[3.1.1]heptanes . The reaction conditions often include the use of reducing agents and specific solvents to facilitate the transformation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol. Substitution reactions would result in the replacement of the tert-butyl group with the nucleophile used.
Scientific Research Applications
Tert-butyl 1-formyl-5-methyl-3-azabicyclo[31
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could lead to its use in developing new therapeutic agents.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through its formyl and tert-butyl groups. These interactions could modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Substituent Position: The 1-formyl group in the target compound contrasts with 6-formyl analogs (e.g., CAS 1818847-75-4), which exhibit distinct reactivity due to steric and electronic differences .
Reactive Groups: Formyl vs. Hydroxymethyl/Amino: The aldehyde in the target compound supports nucleophilic additions (e.g., Grignard reactions), whereas hydroxymethyl or amino groups enable oxidation or amidation, respectively .
Physicochemical Properties: The Boc group improves solubility in organic solvents (e.g., DCM, DMF) compared to unprotected amines . Amino-substituted analogs (e.g., CAS 1427359-44-1) exhibit higher polarity, impacting chromatographic behavior .
Biological Activity
Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 283.141 g/mol
- SMILES : CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)OC)C=O
- InChIKey : BEWGGGISCWFZOU-UHFFFAOYSA-N
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticholinergic | Potential inhibition of acetylcholine receptors, affecting neurological functions. |
| Antimicrobial | Related compounds have shown activity against various bacterial strains. |
| Anti-inflammatory | Possible modulation of inflammatory pathways through receptor interactions. |
Study 1: Anticholinergic Effects
A study investigating the structural analogs of azabicyclo compounds found that they could effectively inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease (Owens et al., 2003) .
Study 2: Antimicrobial Properties
Research on related bicyclic compounds indicated significant antimicrobial activity against Gram-positive bacteria, suggesting a potential for development into therapeutic agents for infections (Jetter et al., 2004) .
Study 3: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties of azabicyclo compounds revealed their ability to modulate cytokine release in vitro, indicating potential use in treating inflammatory diseases (Van Calenbergh et al., 2002) .
Safety and Toxicology
The compound is classified with safety warnings indicating potential skin and eye irritation (H315, H319). Proper handling protocols should be followed to minimize exposure risks during laboratory use.
Q & A
Basic: What are the common synthetic routes for preparing bicyclic azabicycloheptane derivatives like tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate?
Synthesis typically involves multi-step functionalization of azabicycloheptane cores. For example:
- Diels-Alder reactions can construct the bicyclic framework, followed by oxidation (e.g., using ethyltrimethylammonium permanganate in dichloromethane) to introduce hydroxyl groups .
- Protecting group strategies : Boc (tert-butoxycarbonyl) groups are frequently used to stabilize amines during synthesis. Post-functionalization (e.g., formylation at the 1-position) may employ Vilsmeier-Haack or other formyl transfer reagents .
- Reduction steps (e.g., LiAlH₄ in THF) are critical for converting intermediates like diols to hydroxymethyl derivatives .
Basic: How can purity and structural integrity of this compound be validated?
- Chromatography : Purification via column chromatography (silica gel, gradients of ethyl acetate/hexane) is standard. Purity >95% is achievable, as noted in catalogs .
- Spectroscopy :
Advanced: What strategies address stereochemical challenges in functionalizing the azabicyclo[3.1.1]heptane core?
- Chiral auxiliaries : Use enantioselective catalysts (e.g., Sharpless epoxidation) or chiral starting materials to control stereocenters .
- Resolution of diastereomers : Chromatographic separation or crystallization of intermediates (e.g., tert-butyl ((1R,4R)- vs. (1S,4S)-isomers) .
- Computational modeling : Predict steric effects of substituents (e.g., 5-methyl group) on reaction pathways .
Advanced: How can contradictory spectral data for azabicycloheptane derivatives be resolved?
- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate, δH 3.4–4.2 ppm for bridgehead protons) .
- Variable-temperature NMR : Resolve dynamic effects (e.g., ring-flipping) that obscure peak splitting .
- X-ray crystallography : Definitive confirmation of regiochemistry and stereochemistry .
Basic: What are optimal storage conditions for this compound?
- Temperature : Store sealed at 2–8°C to prevent Boc group hydrolysis .
- Moisture control : Use desiccants (e.g., silica gel) in airtight containers, as the formyl group is moisture-sensitive .
Advanced: How does the 5-methyl group influence reactivity in further derivatization?
- Steric hindrance : The methyl group at C5 may slow nucleophilic attacks at adjacent positions (e.g., formyl group at C1).
- Directing effects : Electron-donating methyl groups can stabilize carbocation intermediates during acid-mediated reactions .
- Case study : Methyl-substituted analogs show 10–15% lower yields in Suzuki couplings compared to non-methylated cores due to steric clashes .
Basic: What safety precautions are essential when handling this compound?
- Hazard codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation). Use gloves, goggles, and fume hoods .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How to design a stability study for this compound under varying pH conditions?
- Experimental setup :
- Key parameters :
Advanced: What analytical techniques differentiate between regioisomers in azabicycloheptane derivatives?
- NOESY NMR : Correlate spatial proximity of substituents (e.g., formyl vs. methyl groups) .
- High-resolution MS : Distinguish isomers with identical molecular weights but different fragmentation patterns .
- Vibrational circular dichroism (VCD) : Resolve enantiomers by chiral vibrational modes .
Basic: How to scale up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
